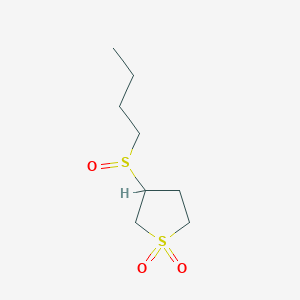
3-(Butane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Butane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione is a sulfur-containing heterocyclic compound. This compound is characterized by the presence of a thiolane ring, which is a five-membered ring containing sulfur, and a sulfinyl group attached to a butane chain. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione typically involves the reaction of phenacyl chloride with sodium tetrafluoroborate in tert-butanol in the presence of sulfur as an anion . This reaction produces a mixture of products, including the desired compound, which can then be purified by recrystallization from benzene or chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(Butane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the corresponding sulfide.
Substitution: The major products are the substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-(Butane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: The compound’s unique structure makes it a potential candidate for studying sulfur metabolism in biological systems.
Industry: The compound can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Butane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione is not well-documented. it is likely that the compound interacts with biological molecules through its sulfinyl and thiolane groups. These interactions could involve the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-3-(butane-1-sulfinyl)benzene: This compound also contains a butane-1-sulfinyl group but differs in its aromatic structure.
3-(Butane-1-sulfinyl)butanoic acid: This compound contains a carboxylic acid group instead of a thiolane ring.
Uniqueness
3-(Butane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione is unique due to its combination of a thiolane ring and a sulfinyl group. This structure provides distinct chemical reactivity and potential biological activity compared to other similar compounds.
Propiedades
Número CAS |
87947-56-6 |
|---|---|
Fórmula molecular |
C8H16O3S2 |
Peso molecular |
224.3 g/mol |
Nombre IUPAC |
3-butylsulfinylthiolane 1,1-dioxide |
InChI |
InChI=1S/C8H16O3S2/c1-2-3-5-12(9)8-4-6-13(10,11)7-8/h8H,2-7H2,1H3 |
Clave InChI |
PJDFVAIITKSBGS-UHFFFAOYSA-N |
SMILES canónico |
CCCCS(=O)C1CCS(=O)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


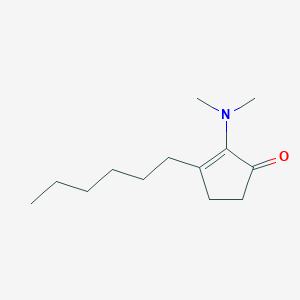
![6-[1-(2-Sulfanylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14402645.png)
![N,N-Dimethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14402646.png)

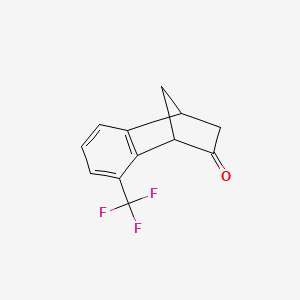
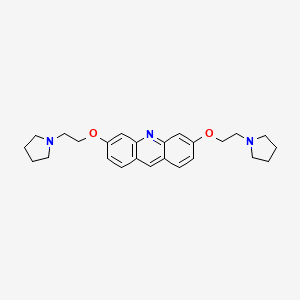
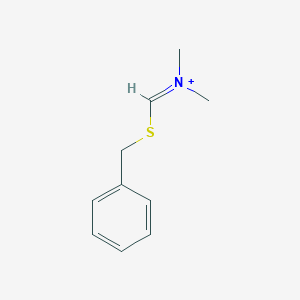


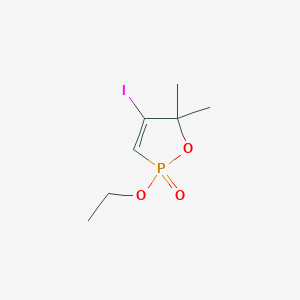

![5,9-Methano[1,3]thiazolo[4,5-d]azocine](/img/structure/B14402708.png)


